molecular formula C30H24N2O4S B5001150 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE

Cat. No.: B5001150
M. Wt: 508.6 g/mol
InChI Key: BWLGVSALLJSEEA-UHFFFAOYSA-N
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Description

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that features a phenothiazine moiety

Preparation Methods

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties

Comparison with Similar Compounds

Similar compounds include other phenothiazine derivatives, such as:

    Chlorpromazine: Used as an antipsychotic medication.

    Promethazine: Used as an antihistamine.

Properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 3-benzamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O4S/c33-28(32-24-15-7-9-17-26(24)37-27-18-10-8-16-25(27)32)20-36-29(34)19-23(21-11-3-1-4-12-21)31-30(35)22-13-5-2-6-14-22/h1-18,23H,19-20H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLGVSALLJSEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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